1,2-Propanediol, 3-((6-ethyl-5-(p-hydroxyphenyl)-11,12-dihydrodibenzo(a,e)cycloocten-2-yl)oxy)-
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Overview
Description
1,2-Propanediol, 3-((6-ethyl-5-(p-hydroxyphenyl)-11,12-dihydrodibenzo(a,e)cycloocten-2-yl)oxy)- is a complex organic compound with a unique structure that includes a dibenzo[a,e]cyclooctene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Propanediol, 3-((6-ethyl-5-(p-hydroxyphenyl)-11,12-dihydrodibenzo(a,e)cycloocten-2-yl)oxy)- typically involves multiple steps, starting from readily available starting materials. The key steps may include:
Formation of the dibenzo[a,e]cyclooctene core: This can be achieved through a series of cyclization reactions.
Introduction of the ethyl and p-hydroxyphenyl groups: These groups can be introduced through electrophilic aromatic substitution reactions.
Attachment of the 1,2-propanediol moiety: This can be done through etherification reactions, where the hydroxyl groups of 1,2-propanediol react with the dibenzo[a,e]cyclooctene core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
1,2-Propanediol, 3-((6-ethyl-5-(p-hydroxyphenyl)-11,12-dihydrodibenzo(a,e)cycloocten-2-yl)oxy)- can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Reagents such as halogens (e.g., Br₂) and nucleophiles (e.g., NaOH) can be used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols.
Scientific Research Applications
1,2-Propanediol, 3-((6-ethyl-5-(p-hydroxyphenyl)-11,12-dihydrodibenzo(a,e)cycloocten-2-yl)oxy)- has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a biochemical probe or as a ligand for studying protein interactions.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1,2-Propanediol, 3-((6-ethyl-5-(p-hydroxyphenyl)-11,12-dihydrodibenzo(a,e)cycloocten-2-yl)oxy)- depends on its specific application. For example:
Biochemical Interactions: It may interact with specific proteins or enzymes, altering their activity.
Therapeutic Effects: It may modulate signaling pathways involved in inflammation or cancer.
Comparison with Similar Compounds
Similar Compounds
1,2-Propanediol: A simpler compound with similar hydroxyl groups but lacking the complex aromatic structure.
Dibenzo[a,e]cyclooctene derivatives: Compounds with similar core structures but different substituents.
Uniqueness
1,2-Propanediol, 3-((6-ethyl-5-(p-hydroxyphenyl)-11,12-dihydrodibenzo(a,e)cycloocten-2-yl)oxy)- is unique due to its combination of a dibenzo[a,e]cyclooctene core with a 1,2-propanediol moiety. This unique structure may confer specific properties and reactivity that are not observed in simpler or structurally different compounds.
Properties
CAS No. |
85850-95-9 |
---|---|
Molecular Formula |
C27H28O4 |
Molecular Weight |
416.5 g/mol |
IUPAC Name |
3-[[(10Z)-11-ethyl-10-(4-hydroxyphenyl)-6-tricyclo[10.4.0.04,9]hexadeca-1(16),4(9),5,7,10,12,14-heptaenyl]oxy]propane-1,2-diol |
InChI |
InChI=1S/C27H28O4/c1-2-24-25-6-4-3-5-18(25)7-8-20-15-23(31-17-22(30)16-28)13-14-26(20)27(24)19-9-11-21(29)12-10-19/h3-6,9-15,22,28-30H,2,7-8,16-17H2,1H3/b27-24- |
InChI Key |
MQEQHACDJPEWRB-PNHLSOANSA-N |
Isomeric SMILES |
CC/C/1=C(/C2=C(CCC3=CC=CC=C31)C=C(C=C2)OCC(CO)O)\C4=CC=C(C=C4)O |
Canonical SMILES |
CCC1=C(C2=C(CCC3=CC=CC=C31)C=C(C=C2)OCC(CO)O)C4=CC=C(C=C4)O |
Origin of Product |
United States |
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